molecular formula C12H11LiN2O3 B2486942 Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate CAS No. 2243504-89-2

Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate

Cat. No.: B2486942
CAS No.: 2243504-89-2
M. Wt: 238.17
InChI Key: UFZFQDOJVRXPGE-UHFFFAOYSA-M
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Description

Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate is a chemical compound with the molecular formula C12H12N2O3Li It is a lithium salt of an imidazole derivative, characterized by the presence of a 4-methoxyphenylmethyl group attached to the imidazole ring

Scientific Research Applications

Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate typically involves the reaction of 1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylic acid with a lithium base. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under inert atmosphere conditions to prevent moisture and air from affecting the reaction. The reaction mixture is stirred at room temperature until the formation of the desired lithium salt is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylate derivatives, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound and enhancing its biological activity. Further research is needed to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Lithium imidazole-2-carboxylate: Lacks the 4-methoxyphenylmethyl group, resulting in different chemical and biological properties.

    1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylic acid: The parent acid form of the compound, without the lithium ion.

    4-methoxyphenylmethyl imidazole: A simpler derivative without the carboxylate group.

Uniqueness

Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate is unique due to the combination of the lithium ion and the 4-methoxyphenylmethyl group attached to the imidazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3.Li/c1-17-10-4-2-9(3-5-10)8-14-7-6-13-11(14)12(15)16;/h2-7H,8H2,1H3,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZFQDOJVRXPGE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=CC=C(C=C1)CN2C=CN=C2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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